molecular formula C36H30BN3O2 B13349028 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole

7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole

Cat. No.: B13349028
M. Wt: 547.5 g/mol
InChI Key: JEWQMUIWJCHTBP-UHFFFAOYSA-N
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Description

7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of quinazoline and benzo[c]carbazole moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

  • Starting Materials

    • 4-Phenylquinazoline
    • 7H-benzo[c]carbazole
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Reaction Conditions

    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., K2CO3)
    • Solvent (e.g., toluene)
    • Temperature: 80-100°C
    • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]carbazole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s structural motifs are of interest in biological research, particularly in the study of enzyme inhibitors and receptor modulators. The quinazoline moiety is known for its presence in various biologically active compounds, making this compound a potential candidate for drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The benzo[c]carbazole structure is found in several natural products with anticancer and antimicrobial activities, suggesting that this compound could be a lead for new drug development.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets. The quinazoline moiety can inhibit certain enzymes by binding to their active sites, while the benzo[c]carbazole structure can intercalate with DNA, disrupting its function.

Molecular Targets and Pathways

    Enzymes: Inhibition of kinases and other enzymes involved in cell signaling pathways.

    DNA: Intercalation with DNA, leading to the disruption of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide
  • 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

Compared to similar compounds, 7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole stands out due to its combination of quinazoline and benzo[c]carbazole moieties. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C36H30BN3O2

Molecular Weight

547.5 g/mol

IUPAC Name

7-(4-phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]carbazole

InChI

InChI=1S/C36H30BN3O2/c1-35(2)36(3,4)42-37(41-35)25-19-21-30-28(22-25)32-26-15-9-8-12-23(26)18-20-31(32)40(30)34-38-29-17-11-10-16-27(29)33(39-34)24-13-6-5-7-14-24/h5-22H,1-4H3

InChI Key

JEWQMUIWJCHTBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C(=N6)C8=CC=CC=C8

Origin of Product

United States

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